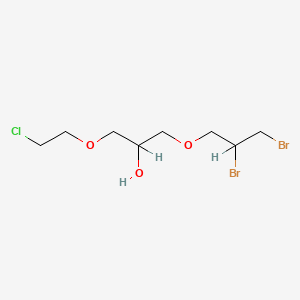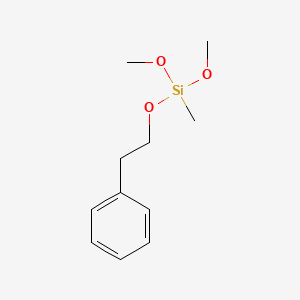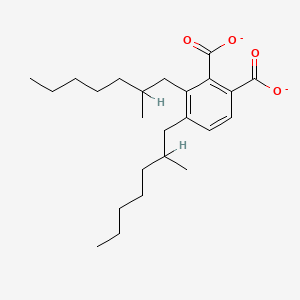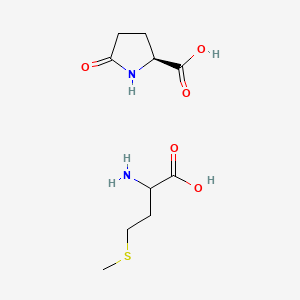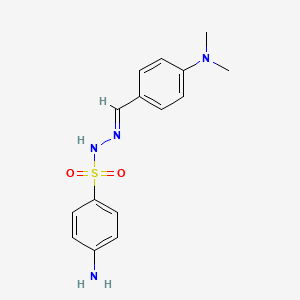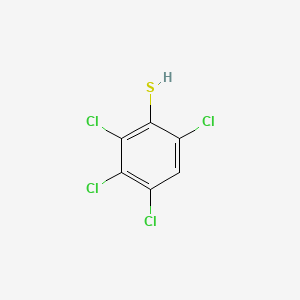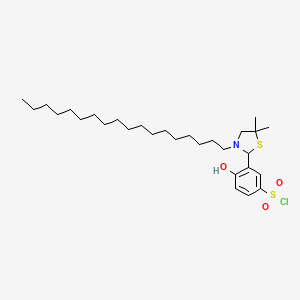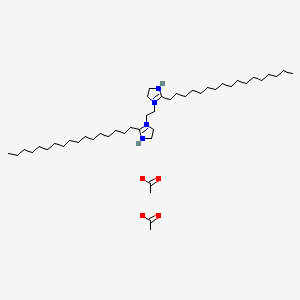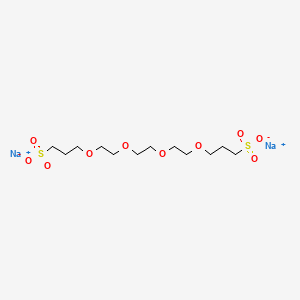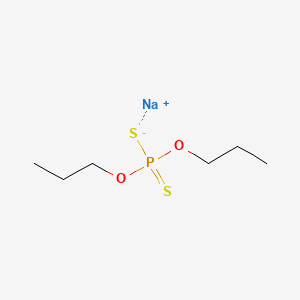
Phosphorodithioic acid, O,O-dipropyl ester, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodithioic acid, O,O-dipropyl ester, sodium salt is an organophosphorus compound with the molecular formula C6H14NaO2PS2. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodithioic acid, O,O-dipropyl ester, sodium salt typically involves the reaction of phosphorodithioic acid with propyl alcohol in the presence of a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
Phosphorodithioic acid+Propyl alcohol+Sodium base→Phosphorodithioic acid, O,O-dipropyl ester, sodium salt+Water
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Phosphorodithioic acid, O,O-dipropyl ester, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodithioic acid, O,O-dipropyl ester, sulfoxide.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Phosphorodithioic acid, O,O-dipropyl ester, sulfoxide.
Reduction: Propyl alcohol derivatives.
Substitution: Various substituted phosphorodithioic acid esters.
Scientific Research Applications
Phosphorodithioic acid, O,O-dipropyl ester, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as an additive in lubricants and as a corrosion inhibitor in metalworking fluids.
Mechanism of Action
The mechanism of action of phosphorodithioic acid, O,O-dipropyl ester, sodium salt involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ester group can undergo hydrolysis, releasing active species that can interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl ester, sodium salt
- Phosphorodithioic acid, O,O-dibutyl ester, sodium salt
- Phosphorodithioic acid, O,O-dimethyl ester, sodium salt
Uniqueness
Phosphorodithioic acid, O,O-dipropyl ester, sodium salt is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry.
Properties
CAS No. |
42401-77-4 |
|---|---|
Molecular Formula |
C6H14NaO2PS2 |
Molecular Weight |
236.3 g/mol |
IUPAC Name |
sodium;dipropoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C6H15O2PS2.Na/c1-3-5-7-9(10,11)8-6-4-2;/h3-6H2,1-2H3,(H,10,11);/q;+1/p-1 |
InChI Key |
RYGBVPPUWYNNOA-UHFFFAOYSA-M |
Canonical SMILES |
CCCOP(=S)(OCCC)[S-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


